5-fluoro-3-propyl-1H-indole
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Overview
Description
5-fluoro-3-propyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For fluorinated indoles, fluorinated starting materials or fluorinating agents are used.
Industrial Production Methods
Industrial production of fluorinated indoles often employs catalytic processes and continuous flow reactors to ensure high yield and purity. The use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) is common in these processes .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-3-propyl-1H-indole undergoes various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can have different biological activities and applications .
Scientific Research Applications
5-fluoro-3-propyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-fluoro-3-propyl-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain receptors, leading to its biological effects. The indole ring system allows for interactions with various enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-3-phenyl-1H-indole
- 5-fluoro-3-methyl-1H-indole
- 5-fluoro-3-ethyl-1H-indole
Uniqueness
5-fluoro-3-propyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C11H12FN |
---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
5-fluoro-3-propyl-1H-indole |
InChI |
InChI=1S/C11H12FN/c1-2-3-8-7-13-11-5-4-9(12)6-10(8)11/h4-7,13H,2-3H2,1H3 |
InChI Key |
ZBQKBFQDMGBNRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CNC2=C1C=C(C=C2)F |
Origin of Product |
United States |
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